N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a benzamide moiety. The acetyl group at the 1-position of the tetrahydroquinoline ring and the 3-methoxy substituent on the benzamide distinguish its structural profile.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-11-16(8-9-18(14)21)20-19(23)15-5-3-7-17(12-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKBGFFFTDSBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Methoxybenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-methoxybenzamide. This step is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide exhibit antibacterial activity. The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This suggests that derivatives of this compound could be developed as new antibiotics.
Anti-inflammatory and Anticancer Activities
Studies have explored the anti-inflammatory and anticancer properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have been investigated for their ability to modulate inflammatory pathways and inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy in these areas.
Case Study 1: Synthesis and Biological Evaluation
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications in the benzamide structure significantly influenced their biological activity. The synthesized this compound was evaluated for its antibacterial properties against various strains of bacteria. Results indicated a promising inhibitory effect comparable to established antibiotics .
Case Study 2: Pharmacological Profiling
In another study focusing on the pharmacological profiling of tetrahydroquinoline derivatives, this compound was tested for anti-inflammatory effects in vitro. The compound showed significant inhibition of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications to the tetrahydroquinoline core or benzamide substituents. Below is a comparative analysis based on available evidence:
Core Modifications
Analysis :
- Lipophilicity : The acetyl group in the target compound may enhance membrane permeability compared to the ethyl group in , while the 3-methoxy substituent increases polarity relative to the unsubstituted benzamide in .
- Bioactivity : Heterocyclic linkages (e.g., thiazol or oxazole in ) often improve target selectivity but may compromise metabolic stability.
Functional Group Variations
Analysis :
- Target Engagement : The bicyclo[2.2.2]octane and bromo groups in suggest utility in kinase inhibition, contrasting with the target compound’s simpler scaffold.
- Diagnostic Utility: The radiolabeled compound in highlights how structural complexity (e.g., piperazine) can tailor molecules for specific applications like neuroimaging.
Research Findings and Implications
While direct studies on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide are sparse in the provided evidence, inferences can be drawn:
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, which include antitumor, antimicrobial, and enzyme-inhibitory properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 302.38 g/mol. The synthesis typically involves several steps:
- Formation of the Quinoline Ring : The quinoline core can be synthesized via the Pfitzinger reaction by condensing an aniline derivative with a β-ketoester.
- Acetylation : The resultant quinoline derivative undergoes acetylation using acetic anhydride.
- Coupling with Methoxybenzamide : The final step involves coupling the acetylated quinoline with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways.
- Gene Expression Regulation : The compound may alter the expression of genes associated with disease processes.
Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, in vitro studies have shown that certain analogs have IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin:
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have indicated that quinoline derivatives can inhibit bacterial growth and exhibit antifungal activity. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has been shown to inhibit key enzymes involved in cancer metabolism:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Protein Kinases | Non-competitive Inhibition |
These interactions highlight the potential for this compound in therapeutic applications targeting specific enzymatic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline family:
- Antitumor Efficacy : A study reported novel tetrahydroquinoline derivatives with enhanced anticancer activity compared to established drugs .
- Mechanistic Insights : Research has elucidated the binding affinities and structural interactions between these compounds and their biological targets .
- Synthetic Approaches : Various synthetic routes have been optimized for higher yields and purity in producing these biologically active compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide, and how can purity be maximized?
- Methodology :
- Reduction of nitro intermediates : Use catalytic hydrogenation (e.g., 10% Pd/C under H₂ in ethanol) to reduce nitro groups to amines, as demonstrated for related tetrahydroquinoline derivatives .
- Amide bond formation : Couple intermediates like 6-amino-1-acetyl-tetrahydroquinoline with 3-methoxybenzoyl chloride using coupling agents (e.g., PyClU or HATU) in dichloromethane with a tertiary amine base (e.g., DIPEA) .
- Purification : Employ flash chromatography (e.g., Biotage systems with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can structural characterization of the compound be performed to confirm regiochemistry and functional groups?
- Methodology :
- NMR analysis : Use - and -NMR to confirm the acetyl group (δ ~2.1 ppm for CH₃), methoxybenzamide (δ ~3.8 ppm for OCH₃), and tetrahydroquinoline backbone (aromatic protons δ ~6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated vs. observed) validates molecular weight and fragmentation patterns .
- X-ray crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for structure refinement .
Advanced Research Questions
Q. How can enantiomeric purity be achieved if the compound contains stereogenic centers?
- Methodology :
- Chiral separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Monitor retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., homoproline derivatives) during intermediate steps to control stereochemistry .
Q. What computational methods are suitable for predicting the compound’s biological activity and binding modes?
- Methodology :
- Molecular docking : Use Autodock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PLK1 for kinase inhibition). Prioritize compounds with binding energies < -9 kcal/mol, as seen in analogous 3-methoxybenzamide derivatives .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Metabolic stability assays : Test hepatic microsomal stability (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Use LC-MS to detect metabolites .
- BBB penetration : Evaluate CNS penetration via PAMPA-BBB or in situ perfusion models. Modify substituents (e.g., reduce logP by replacing acetyl with polar groups) to enhance bioavailability .
Experimental Design Considerations
Q. What in vitro assays are recommended to evaluate the compound’s kinase inhibition potential?
- Methodology :
- Kinase profiling : Use TR-FRET assays (e.g., Invitrogen’s Z′-LYTE) against a panel of 50+ kinases. Focus on PLK1 inhibition (IC₅₀ < 10 nM) based on structural analogs like Volasertib .
- Cellular efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with GI₅₀ values determined via MTT assays after 72-hour exposure .
Q. How should stability studies be designed to assess the compound’s shelf life and formulation compatibility?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation via HPLC-PDA; prioritize formulations (e.g., lyophilized powders) if >90% stability is retained .
- Excipient screening : Use DSC/TGA to detect incompatibilities with common excipients (e.g., magnesium stearate, lactose) .
Data Interpretation and Validation
Q. How can discrepancies in NMR spectra between synthetic batches be investigated?
- Methodology :
- Impurity profiling : Perform LC-MS/MS to identify byproducts (e.g., acetyl migration or oxidation). Adjust reaction conditions (e.g., lower temperature during acetylation) to suppress side reactions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals to confirm connectivity and rule out regioisomers .
Q. What orthogonal assays are needed to validate target engagement in cellular models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
